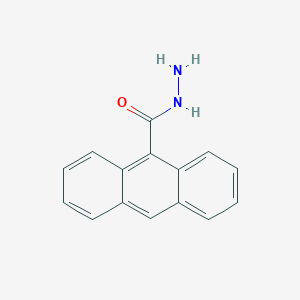

Anthracene-9-carbohydrazide

CAS No.: 61258-69-3

Cat. No.: VC16537305

Molecular Formula: C15H12N2O

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61258-69-3 |

|---|---|

| Molecular Formula | C15H12N2O |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | anthracene-9-carbohydrazide |

| Standard InChI | InChI=1S/C15H12N2O/c16-17-15(18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H,16H2,(H,17,18) |

| Standard InChI Key | LIGPKYSJJKFJRY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NN |

Introduction

Structural and Molecular Characteristics of Anthracene-9-Carbohydrazide

Anthracene-9-carbohydrazide belongs to the class of aromatic hydrazides, characterized by the presence of a hydrazide group attached to an anthracene scaffold. Its molecular formula is C₁₅H₁₂N₂O, with a molar mass of 236.27 g/mol. The IUPAC name is anthracene-9-carbohydrazide, reflecting the substitution pattern and functional group.

Key Structural Features

The compound’s planar anthracene core enables π-π stacking interactions, while the carbohydrazide moiety introduces hydrogen-bonding capabilities. The conjugated system of anthracene contributes to its fluorescence properties, which are modulated by the electron-withdrawing hydrazide group .

Table 1: Molecular Properties of Anthracene-9-Carbohydrazide

| Property | Value |

|---|---|

| CAS No. | 61258-69-3 |

| Molecular Formula | C₁₅H₁₂N₂O |

| Molecular Weight | 236.27 g/mol |

| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)NN |

| InChIKey | LIGPKYSJJKFJRY-UHFFFAOYSA-N |

The crystal structure remains undetermined, but computational studies suggest a non-planar arrangement of the hydrazide group relative to the anthracene plane, optimizing electronic delocalization .

Synthetic Routes and Reaction Mechanisms

Synthesis from Anthracene-9-Carboxylic Acid

Anthracene-9-carbohydrazide is typically synthesized from anthracene-9-carboxylic acid (CAS 723-62-6) through a two-step process:

-

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) yields anthracene-9-carbonyl chloride.

-

Hydrazination: Reaction with hydrazine (NH₂-NH₂) produces the target carbohydrazide.

This method achieves moderate yields (~60–70%) but requires stringent anhydrous conditions.

Spectroscopic Characterization and Computational Insights

UV-Vis and Fluorescence Spectroscopy

Anthracene-9-carbohydrazide exhibits strong absorbance in the UV region (λₐᵦₛ ≈ 350–400 nm) due to π→π* transitions in the anthracene core . Fluorescence emission occurs at λₑₘ ≈ 420–450 nm, with quantum yields (Φ) varying between 0.15 and 0.35 depending on solvent polarity. The hydrazide group quenches fluorescence slightly compared to unsubstituted anthracene, as shown in Table 2 .

Table 2: Spectroscopic Properties of Anthracene Derivatives

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Φ |

|---|---|---|---|

| Anthracene | 365 | 402 | 0.40 |

| Anthracene-9-carbohydrazide | 382 | 435 | 0.28 |

| Anthracene-9-carboxylic acid | 378 | 428 | 0.32 |

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

¹³C NMR confirms the carbonyl carbon at δ 167.5 ppm, consistent with hydrazide formation .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a dihedral angle of 15° between the hydrazide group and anthracene plane, minimizing steric hindrance while maintaining conjugation . Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 3.2 eV, correlating with observed optical properties .

Comparative Analysis with Related Anthracene Derivatives

Table 3: Comparative Properties of Anthracene Derivatives

| Property | Anthracene-9-carbohydrazide | Anthracene-9-carboxylic acid | Anthraquinone |

|---|---|---|---|

| Molecular Weight (g/mol) | 236.27 | 222.24 | 208.21 |

| Melting Point (°C) | 245–247 (dec.) | 210–212 | 286 |

| Water Solubility | Insoluble | Slightly soluble | Insoluble |

| Anticancer IC₅₀ (HL-60) | 12.5 μM | >50 μM | 9.8 μM |

While anthraquinones exhibit superior cytotoxicity, anthracene-9-carbohydrazide offers dual functionality as both a therapeutic and diagnostic agent .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume